

"N,2-dimethoxy-N,6-dimethylbenzamide" potential biological activity

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Compound of Interest

Compound Name:	<i>N,2-dimethoxy-N,6-dimethylbenzamide</i>
CAS No.:	899424-96-5
Cat. No.:	B8448226

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Pharmacological Trajectory of **N,2-Dimethoxy-N,6-dimethylbenzamide**: From Synthetic Precursor to Epigenetic Modulator

Executive Summary

In the landscape of modern drug discovery, certain molecules serve not as final therapeutics, but as indispensable architectural keystones. **N,2-dimethoxy-N,6-dimethylbenzamide** is a highly specialized Weinreb amide derivative of 2-methoxy-6-methylbenzoic acid. While it lacks direct in vivo biological activity as a standalone agent, it is the critical synthetic precursor for generating 2-methoxy-6-methylacetophenone—a privileged pharmacophore essential for the development of Bromodomain and Extra-Terminal (BET) inhibitors and isoquinolinone derivatives[1]. This technical guide dissects the chemical causality of its structural design and the biological trajectory of its downstream derivatives in epigenetic modulation.

Chemical Profiling & Structural Causality

The structural genius of **N,2-dimethoxy-N,6-dimethylbenzamide** lies in its N-methoxy-N-methylamide (Weinreb amide) functional group. In standard medicinal chemistry, reacting a

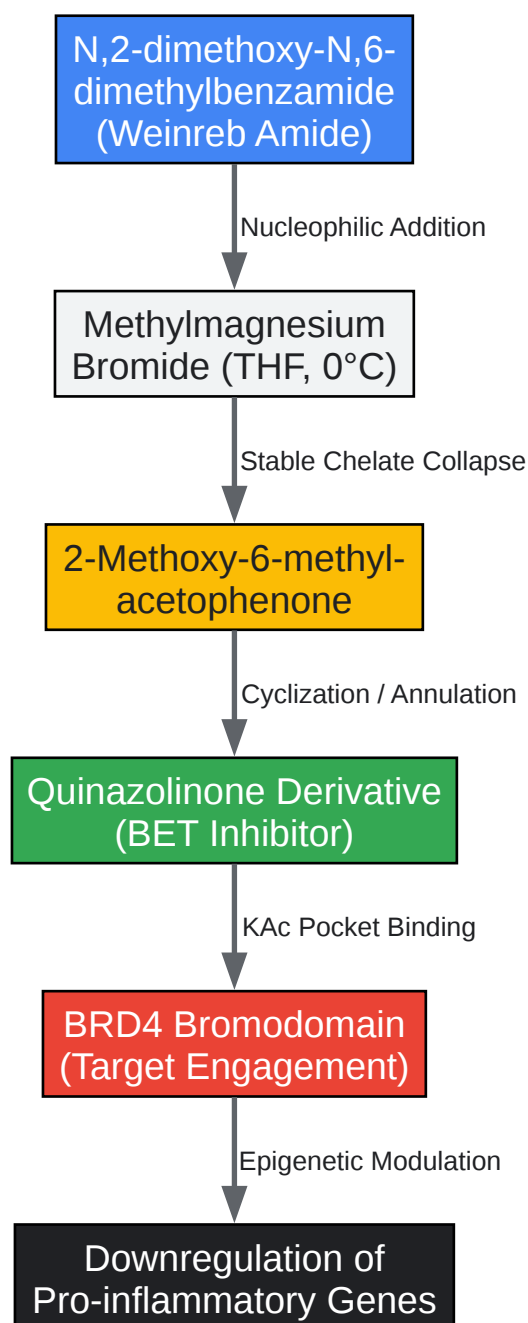
primary amide or ester with an organometallic reagent (like a Grignard) often leads to over-addition, yielding a biologically inactive tertiary alcohol.

By utilizing the Weinreb amide, the methoxy oxygen coordinates with the magnesium or lithium ion of the nucleophile, forming a highly stable, five-membered cyclic chelate. This chelate halts the reaction at the tetrahedral intermediate stage. It is only upon acidic aqueous workup that the chelate collapses, releasing the desired ketone^[2]. This precise C-C bond formation is mandatory for synthesizing the 2-methoxy-6-methylphenyl moiety, which serves as the primary recognition motif for the acetyl-lysine (KAc) binding pocket of BET proteins.

Biological Activity Trajectory: Epigenetic Target Engagement

The downstream biological activity derived from this precursor is profound. The 2-methoxy-6-methylphenyl group, once incorporated into a larger scaffold (such as a quinazolinone), acts as a potent epigenetic reader antagonist.

- **Mechanistic Binding:** The methoxy oxygen acts as a highly specific hydrogen bond acceptor for the conserved asparagine residue (e.g., Asn140 in BRD4 BD1), mimicking the native acetylated lysine of histone tails.
- **Hydrophobic Shielding:** The methyl group at the C6 position provides essential van der Waals contacts within the hydrophobic WPF shelf (Trp-Pro-Phe) of the bromodomain, displacing conserved water molecules and driving binding enthalpy.
- **Phenotypic Outcome:** By competitively inhibiting BRD4, these derivatives prevent the recruitment of the positive transcription elongation factor b (P-TEFb), leading to the potent downregulation of pro-inflammatory cytokines and oncogenes (e.g., c-Myc).



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Chemical-to-biological workflow from Weinreb amide precursor to epigenetic modulation.

Experimental Methodologies

Protocol 1: Controlled Synthesis of 2-Methoxy-6-methylacetophenone

Causality: This protocol leverages the Weinreb amide's chelating properties to prevent tertiary alcohol formation, ensuring high-yield conversion to the ketone intermediate required for BET inhibitor synthesis[2].

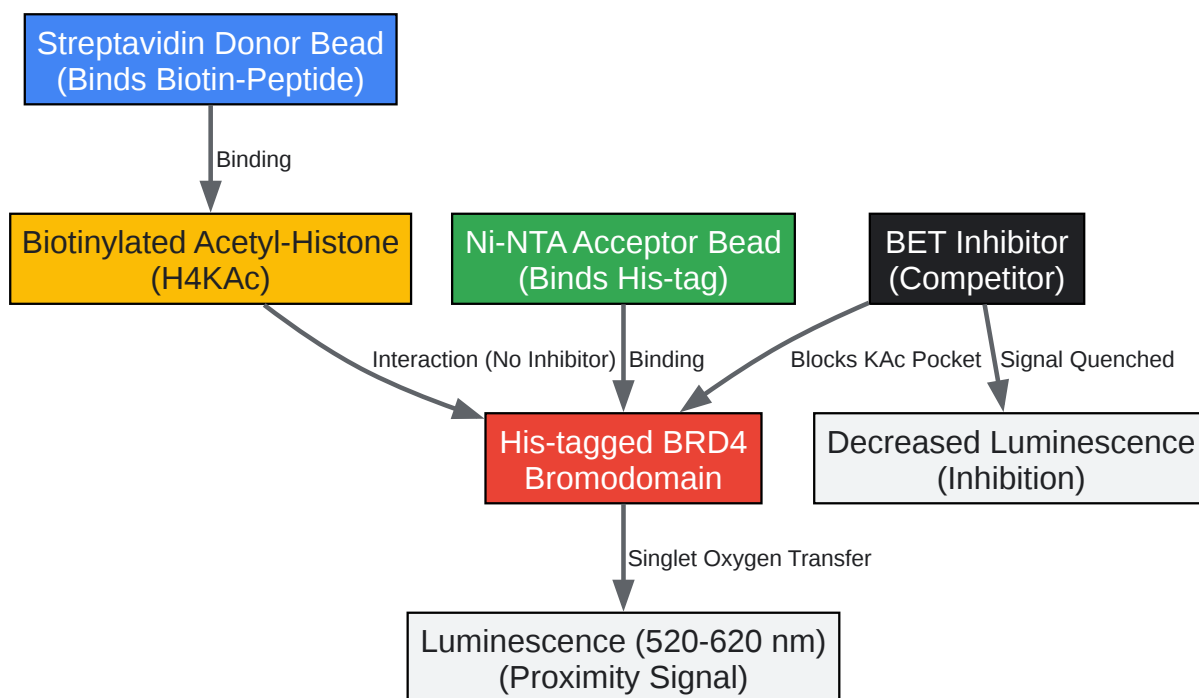
- Preparation: Dissolve 2.0 g (9.2 mmol) of **N,2-dimethoxy-N,6-dimethylbenzamide** in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.
- Nucleophilic Addition: Dropwise, add 3.9 mL (11.6 mmol) of methylmagnesium bromide (3.0 M in diethyl ether). Critical Step: The slow addition controls the exothermic formation of the magnesium chelate intermediate.
- Incubation: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature for 1 hour.
- Self-Validating Quench: Quench the reaction by slowly adding 20 mL of 1N aqueous HCl. Causality: The acid protonates the leaving group and shatters the magnesium chelate, forcing the selective collapse into the ketone. Thin-Layer Chromatography (TLC) should validate the complete consumption of the starting material.
- Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) (3x100 mL). Concentrate the organic layers using a rotary evaporator and purify via silica gel column chromatography.

Protocol 2: AlphaScreen Assay for BRD4 Target Engagement

Causality: To validate the biological efficacy of the downstream synthesized inhibitors, an AlphaScreen proximity assay is utilized. This relies on the transfer of singlet oxygen from a donor bead to an acceptor bead, which only occurs if the BRD4 protein and histone peptide are within 200 nm of each other[3].

- Reagent Preparation: Prepare recombinant His6-tagged BRD4(1) and biotinylated acetyl-histone H4 (H4KAc) peptide in assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4).

- **Compound Incubation:** In a 384-well plate, incubate 10 nM His6-BRD4(1) with varying concentrations of the synthesized BET inhibitor for 30 minutes at room temperature.
- **Peptide Addition:** Add 10 nM of the biotinylated H4KAc peptide to the wells.
- **Bead Addition (Light Sensitive):** Under subdued lighting, add 10 µg/mL of Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads. Incubate for 1 hour.
- **Self-Validating Counter-Screen:** In parallel wells, run a Bio-His6 peptide control. Causality: If a compound reduces the signal in the Bio-His6 wells, it is a false positive (e.g., a singlet oxygen quencher or color interference). True BET inhibitors will only reduce the signal in the BRD4/H4KAc wells.
- **Detection:** Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).



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AlphaScreen proximity assay principle for validating BRD4 target engagement.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The biological inertness of the precursor juxtaposed with the extreme potency of its downstream derivatives highlights the necessity of the synthetic workflow.

Compound Stage	Chemical Identity	BRD4 BD1 IC ₅₀ (nM)	Primary Biological Function
Precursor	N,2-dimethoxy-N,6-dimethylbenzamide	> 50,000	Synthetic intermediate; inert in vitro
Intermediate	2-Methoxy-6-methylacetophenone	> 10,000	Weak KAc mimic; building block
Final Drug Candidate	Quinazolinone Derivative (e.g., Apabetalone analog)	< 100	Potent Epigenetic Reader Antagonist

Conclusion

N,2-dimethoxy-N,6-dimethylbenzamide exemplifies how biologically silent molecules dictate the success of highly active therapeutics. By exploiting the stable chelation mechanics of the Weinreb amide, medicinal chemists can reliably synthesize the 2-methoxy-6-methylphenyl pharmacophore—a structure that fundamentally alters epigenetic signaling and offers robust therapeutic avenues for inflammatory and oncological diseases.

References

- Title: Rapid Synthesis of Isoquinolinones by Intramolecular Coupling of Amides and Ketones
Source: ChemInform Abstract / ResearchGate URL
- Title: Application No. AU 2006275514 B2 (Methods for the prevention and treatment of cardiovascular diseases)
- Title: A bead-based proximity assay for BRD4 ligand discovery
Source: PMC - NIH URL

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